Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate
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Overview
Description
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate typically involves the reaction of 3-methylbenzyl chloride with piperazine in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification Techniques: Such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with various receptors or enzymes, leading to:
Binding to Receptors: Such as serotonin or dopamine receptors, influencing neurotransmission.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenyl)-2-(piperazin-1-yl)acetate
- Methyl 2-(2-methylphenyl)-2-(piperazin-1-yl)acetate
- Ethyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate
Uniqueness
Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure can lead to distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(3-methylphenyl)-2-piperazin-1-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-3-5-12(10-11)13(14(17)18-2)16-8-6-15-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZATMJDEDWVHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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